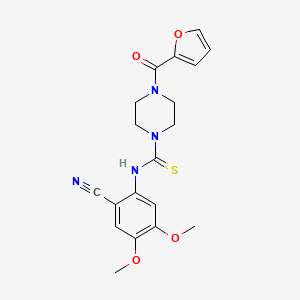

1-Piperazinecarbothioamide, N-(2-cyano-4,5-dimethoxyphenyl)-4-(2-furanylcarbonyl)-

Description

The compound 1-Piperazinecarbothioamide, N-(2-cyano-4,5-dimethoxyphenyl)-4-(2-furanylcarbonyl)- (hereafter referred to as Compound A) is a piperazine derivative characterized by:

- A piperazine ring with a carbothioamide (-C(=S)-NH-) group.

- A 2-cyano-4,5-dimethoxyphenyl substituent at the N-position of the piperazine.

- A 2-furanylcarbonyl (furan-2-carbonyl) group at the 4-position of the piperazine.

Properties

CAS No. |

67817-56-5 |

|---|---|

Molecular Formula |

C19H20N4O4S |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

N-(2-cyano-4,5-dimethoxyphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide |

InChI |

InChI=1S/C19H20N4O4S/c1-25-16-10-13(12-20)14(11-17(16)26-2)21-19(28)23-7-5-22(6-8-23)18(24)15-4-3-9-27-15/h3-4,9-11H,5-8H2,1-2H3,(H,21,28) |

InChI Key |

ILZRBDINNIEUIY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarbothioamide, N-(2-cyano-4,5-dimethoxyphenyl)-4-(2-furanylcarbonyl)- typically involves multi-step organic reactions. The starting materials usually include piperazine, cyano, and furanyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarbothioamide, N-(2-cyano-4,5-dimethoxyphenyl)-4-(2-furanylcarbonyl)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific diseases.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarbothioamide, N-(2-cyano-4,5-dimethoxyphenyl)-4-(2-furanylcarbonyl)- involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their function.

Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carbothioamide Scaffold

The following compounds share the piperazine-carbothioamide core but differ in substituents, influencing their biological and chemical profiles:

Key Observations :

- Substituent Effects: The 2-cyano-4,5-dimethoxyphenyl group in Compound A provides a balance of electron-withdrawing (cyano) and electron-donating (methoxy) effects, which may optimize binding to mixed-function targets compared to purely electron-withdrawing (e.g., nitro in ) or lipophilic (e.g., trifluoromethyl in ) groups.

- Furan vs.

Analogues with Piperazine-Carboxamide vs. Carbothioamide

Replacing the carbothioamide (-C(=S)-NH-) with carboxamide (-C(=O)-NH-) alters hydrogen-bonding capacity and metabolic stability:

| Compound Name | Functional Group | Substituents | Key Differences | Reference |

|---|---|---|---|---|

| Compound A | Carbothioamide | 2-cyano-4,5-dimethoxyphenyl | Sulfur enhances nucleophilicity and metal chelation potential | |

| N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | Carboxamide | 4-chlorophenyl, 2-fluorophenyl | Oxygen in carboxamide increases polarity but reduces stability under reducing conditions | |

| N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide | Carboxamide | 2-ethylphenyl, morpholinopyrimidinyl | Broader hydrogen-bonding capacity but lower membrane permeability |

Key Observations :

- Metabolic Stability : The carbothioamide in Compound A may resist enzymatic hydrolysis better than carboxamides, as seen in studies comparing thioamide vs. amide stability .

- Target Selectivity : Sulfur’s larger atomic radius and polarizability could enable unique interactions with cysteine-rich active sites, unlike carboxamides .

Analogues with Similar Aromatic Substituents

The 2-cyano-4,5-dimethoxyphenyl group in Compound A is distinct from other phenyl derivatives:

Key Observations :

- Solubility vs. Bioavailability: The 4,5-dimethoxy groups in Compound A improve aqueous solubility compared to purely hydrophobic substituents (e.g., diphenylmethyl in ), while the cyano group maintains moderate lipophilicity for membrane penetration.

Biological Activity

1-Piperazinecarbothioamide, N-(2-cyano-4,5-dimethoxyphenyl)-4-(2-furanylcarbonyl)- (CAS Number: 67817-56-5) is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C19H20N4O4S

- Molecular Weight : 400.45 g/mol

- Density : 1.39 g/cm³

- Boiling Point : 580.9 °C at 760 mmHg

- Flash Point : 305.1 °C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including antioxidant properties, potential neuroprotective effects, and interactions with various receptors.

Antioxidant Activity

A study on structurally related piperazine derivatives highlighted the importance of antioxidant activity in mitigating oxidative stress, which is implicated in neurodegenerative diseases. The compound was evaluated using the MTT assay and showed significant protective effects on SH-SY5Y cells against hydrogen peroxide-induced oxidative damage at concentrations up to 20 μM. Mechanistic studies suggested that the compound decreases reactive oxygen species (ROS) production and stabilizes mitochondrial membrane potential, thus promoting cell survival .

Case Studies

- Neuroprotective Effects : In a study examining a series of piperazine derivatives for neuroprotective properties, it was found that certain modifications in the structure could enhance their efficacy against oxidative stress-related neuronal damage. The tested compounds were observed to significantly reduce cell apoptosis and improve cell viability in neuronal cell lines exposed to oxidative stress .

- Antioxidative Mechanisms : Another investigation focused on the antioxidative mechanisms of similar compounds revealed that they could activate the Nrf2 pathway, leading to increased expression of antioxidant proteins. This suggests that N-(2-cyano-4,5-dimethoxyphenyl)-4-(2-furanylcarbonyl)-1-piperazinecarbothioamide may also exhibit similar protective mechanisms .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.